2-Bromo-3,4-dichloro-1-fluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

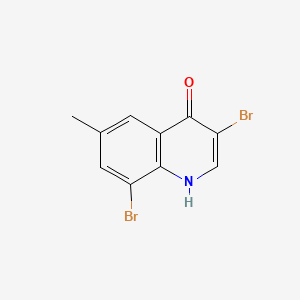

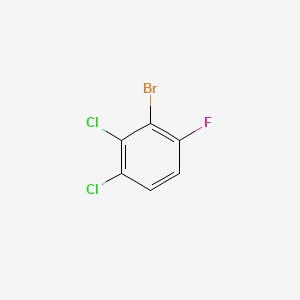

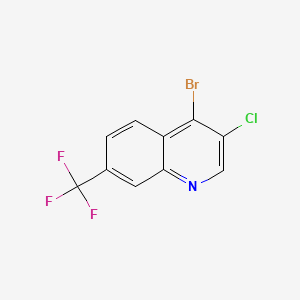

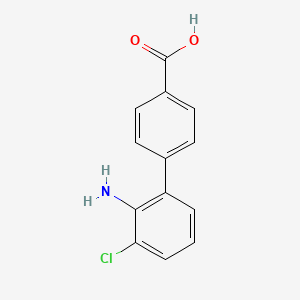

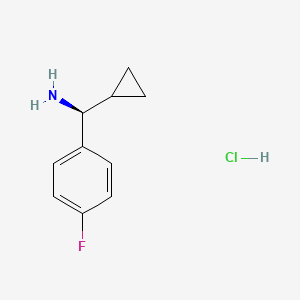

“2-Bromo-3,4-dichloro-1-fluorobenzene” is a chemical compound with the CAS Number: 1365271-91-5 . It has a molecular weight of 243.89 and its IUPAC name is 2-bromo-3,4-dichloro-1-fluorobenzene .

Molecular Structure Analysis

The molecular formula of “2-Bromo-3,4-dichloro-1-fluorobenzene” is C6H2BrCl2F . The InChI code is 1S/C6H2BrCl2F/c7-5-4(10)2-1-3(8)6(5)9/h1-2H .

Physical And Chemical Properties Analysis

The molecular weight of “2-Bromo-3,4-dichloro-1-fluorobenzene” is 243.88 g/mol . It has a complexity of 122 . The compound has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . It has no rotatable bond count . The exact mass and monoisotopic mass are 241.87010 g/mol . The topological polar surface area is 0 Ų . It has 10 heavy atoms .

Relevant Papers

There are several papers related to “2-Bromo-3,4-dichloro-1-fluorobenzene”. One paper discusses the synthesis of mono- and dimethoxylated polychlorinated biphenyls derivatives starting from fluoroarene derivatives . This paper could provide valuable insights into the synthesis and potential applications of “2-Bromo-3,4-dichloro-1-fluorobenzene” and similar compounds.

Scientific Research Applications

Pharmaceutical Synthesis

2-Bromo-3,4-dichloro-1-fluorobenzene: is a versatile intermediate in the synthesis of pharmaceutical compounds. Its halogenated structure makes it a valuable precursor in constructing complex molecules used in medication development. For instance, it can be utilized in the formation of antiviral agents, where the halogen atoms can be strategically replaced or modified to create active pharmaceutical ingredients (APIs) with desired biological activities .

Pesticide Production

In the field of agrochemicals, 2-Bromo-3,4-dichloro-1-fluorobenzene serves as an intermediate in the synthesis of pesticides. Its chemical structure is conducive to forming bonds with various organic moieties, leading to the creation of compounds that can act as potent pesticides to protect crops from pests and diseases .

Organic Synthesis

This compound is extensively used in organic synthesis, particularly in the construction of complex organic frameworks. It can undergo various reactions such as free radical bromination and nucleophilic substitution, making it a fundamental building block for synthesizing a wide range of organic molecules .

Material Science

In material science, 2-Bromo-3,4-dichloro-1-fluorobenzene can be employed in the development of new materials, such as polymers and resins. Its halogen atoms can react with different monomers, leading to the formation of materials with unique properties suitable for specific applications .

Analytical Chemistry

Analytical chemists may use 2-Bromo-3,4-dichloro-1-fluorobenzene as a standard or reagent in various analytical techniques. Its distinct spectral properties allow for its use in methods such as gas chromatography and mass spectrometry to identify or quantify other substances .

Environmental Science

The study of 2-Bromo-3,4-dichloro-1-fluorobenzene in environmental science is crucial for understanding its behavior and impact on ecosystems. Research can focus on its degradation products, persistence in the environment, and potential effects on wildlife and plants .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-3,4-dichloro-1-fluorobenzene is the benzene ring . The benzene ring is a key component of many biological molecules and is especially stable due to its aromaticity .

Mode of Action

2-Bromo-3,4-dichloro-1-fluorobenzene interacts with its target through a process known as electrophilic aromatic substitution . This process involves the formation of a sigma-bond between the electrophile (2-Bromo-3,4-dichloro-1-fluorobenzene) and the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .

Result of Action

The result of the action of 2-Bromo-3,4-dichloro-1-fluorobenzene is the formation of a substituted benzene ring . This could potentially alter the function of the target molecule, depending on the nature of the substitution.

properties

IUPAC Name |

3-bromo-1,2-dichloro-4-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2F/c7-5-4(10)2-1-3(8)6(5)9/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDJVKZJQRLAPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Br)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742864 |

Source

|

| Record name | 2-Bromo-3,4-dichloro-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.88 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3,4-dichloro-1-fluorobenzene | |

CAS RN |

1365271-91-5 |

Source

|

| Record name | 2-Bromo-3,4-dichloro-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-alpha-[(3-Methoxyphenyl)thio]Acetophenone](/img/structure/B599108.png)

![tert-Butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B599113.png)

![2-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B599118.png)

![7-Methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B599119.png)